molecular formula C7H8N2O B13630015 3-(Pyrimidin-5-YL)propanal CAS No. 944907-26-0

3-(Pyrimidin-5-YL)propanal

Cat. No.: B13630015
CAS No.: 944907-26-0
M. Wt: 136.15 g/mol
InChI Key: DSCFKYLOQRKQKS-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-YL)propanal is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrimidin-5-YL)propanal typically involves the condensation of pyrimidine derivatives with appropriate aldehydes. One common method includes the reaction of 5-formylpyrimidine with propanal under acidic or basic conditions to yield the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents that can be easily recycled further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrimidin-5-YL)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-(Pyrimidin-5-YL)propanoic acid.

    Reduction: 3-(Pyrimidin-5-YL)propanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrimidin-5-YL)propanal has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-YL)propanal depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA or RNA synthesis. This property is particularly useful in the development of antiviral and anticancer drugs.

Comparison with Similar Compounds

    3-(Pyrimidin-5-YL)propanol: The reduced form of 3-(Pyrimidin-5-YL)propanal, with an alcohol group instead of an aldehyde.

    3-(Pyrimidin-5-YL)propanoic acid: The oxidized form, with a carboxylic acid group.

    Substituted Pyrimidines: Compounds with various substituents on the pyrimidine ring, such as amino, methyl, or halogen groups.

Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable derivatives with different functional groups enhances its utility in medicinal chemistry and material science.

Properties

CAS No.

944907-26-0

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-pyrimidin-5-ylpropanal

InChI

InChI=1S/C7H8N2O/c10-3-1-2-7-4-8-6-9-5-7/h3-6H,1-2H2

InChI Key

DSCFKYLOQRKQKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CCC=O

Origin of Product

United States

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